Quinoline Regioisomerism Drives NMDA Receptor Glycine-Site Affinity: 8-yl vs. 2-yl Sulfanyl Substitution
The 8-ylsulfanyl regioisomer is explicitly claimed in the KRICT patent family (DE-69809827-D1, EP0869122B1, US5990126) as a preferred embodiment for achieving potent, specific antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor complex [1]. The patent distinguishes the 8-yl attachment from other positions, noting that the spatial orientation of the quinoline ring relative to the acetamide backbone is critical for glycine-site occupancy. In contrast, the 2-ylsulfanyl regioisomer of this scaffold has been independently identified as a dual-targeted inhibitor of mycobacterial LeuRS and MetRS with IC₅₀ values of 23.9 µM and 33 µM, respectively [2], a distinct biological target profile that confirms functional divergence between the regioisomers. No published NMDA glycine-site activity data exists for the 2-ylsulfanyl isomer, supporting the claim that the 8-yl substitution is a structural determinant for neurological target engagement.
| Evidence Dimension | Primary biological target engagement and selectivity profile |
|---|---|
| Target Compound Data | NMDA receptor glycine-site antagonist (8-ylsulfanyl regioisomer); specific IC₅₀/Ki data not publicly disclosed but claimed as potent and specific antagonist in granted patent [1] |
| Comparator Or Baseline | 2-ylsulfanyl regioisomer: IC₅₀ 23.9 µM (LeuRS), IC₅₀ 33 µM (MetRS); no reported NMDA glycine-site activity [2] |
| Quantified Difference | Qualitative divergence: 8-yl isomer targets NMDA receptor glycine site (neurological); 2-yl isomer targets aminoacyl-tRNA synthetases (antitubercular). Biological target class is fundamentally different. |
| Conditions | 8-yl isomer: NMDA receptor glycine binding site (in vitro radioligand displacement assays, patent-protected data). 2-yl isomer: aminoacylation assays using purified recombinant LeuRS and MetRS enzymes from Mycobacterium tuberculosis [2]. |
Why This Matters
Procurement for neurological research programs (stroke, neurodegeneration, epilepsy, chronic pain) requires the 8-ylsulfanyl regioisomer specifically; the 2-yl isomer is unsuitable as it diverts activity toward an entirely unrelated antitubercular target profile.
- [1] Park NS, Seong CM, Jung YS, et al. Quinolinic sulfide derivatives acting as NMDA receptor antagonists and process for preparation thereof. German Patent DE-69809827-D1, granted 2003-01-16. Assignee: Korea Research Institute of Chemical Technology. View Source
- [2] Volynets GP, Usenko MO, Gudzera OI, et al. Identification of dual-targeted Mycobacterium tuberculosis aminoacyl-tRNA synthetase inhibitors using machine learning. Future Med Chem. 2022;14(17):1223-1237. doi:10.4155/fmc-2022-0085. PMID: 35876255. View Source
